7-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
Description
7-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid (CAS: 1159831-50-1 or 1159831-86-3, discrepancies noted in sources ) is a heterocyclic compound with the molecular formula C₇H₄BrN₃O₂ and a molar mass of 242.03 g/mol. This compound features a triazolo-pyridine scaffold substituted with a bromine atom at position 7 and a carboxylic acid group at position 2. It is primarily utilized in pharmaceutical research as a precursor for synthesizing amide derivatives via its reactive carboxylic acid moiety . Suppliers such as Shanghai Jixiang Bio-Technology and GLPBIO offer this compound for investigational use, with purity levels ≥95% .
Properties
IUPAC Name |
7-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-1-2-11-5(3-4)9-10-6(11)7(12)13/h1-3H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFUVTRWQVNKQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(=O)O)C=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the oxidative cyclization of hydrazones using N-chlorosuccinimide (NCS) as the oxidizing agent . The reaction is carried out under mild conditions, and the product is purified through crystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less documented.
Cyclization Reactions: The triazole and pyridine rings can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
N-chlorosuccinimide (NCS): Used for oxidative cyclization.
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Catalysts: Various catalysts can be used to facilitate specific reactions, such as palladium catalysts for cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Inhibition of Protein Kinases
One of the most promising applications of 7-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is its potential as an inhibitor of polo-like kinase 1 (Plk1), a key regulator in cell division and a target in cancer therapy. Research indicates that compounds derived from this scaffold can inhibit Plk1's polo-box domain (PBD) with significant efficacy. For instance, a study reported that derivatives of this compound exhibited IC50 values as low as 4.38 μM against Plk1 PBD in biochemical assays, suggesting strong binding affinity and potential for further development as anticancer agents .
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications. Studies have demonstrated that derivatives of triazolo-pyridine compounds exhibit activity against various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential enzymes .
Anti-inflammatory Properties
Research has highlighted the anti-inflammatory potential of triazolo-pyridine derivatives, including this compound. These compounds can modulate inflammatory pathways and have been investigated for their role in treating conditions such as rheumatoid arthritis and other inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound derivatives. Research has shown that modifications to the triazole ring and carboxylic acid group can significantly affect potency and selectivity towards specific targets.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 7-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The triazole and pyridine rings can form hydrogen bonds and π-π interactions with various biological molecules, influencing their activity. The bromine atom and carboxylic acid group can also participate in these interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Bromine and Functional Group Positioning
Table 1: Key Structural and Physicochemical Comparisons
Biological Activity
7-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structure and biological properties. This compound features a triazole ring fused to a pyridine ring, with a bromine atom at the 7th position and a carboxylic acid group at the 3rd position. The molecular formula is and it has a molecular weight of 242.03 g/mol .
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, highlighting its potential as an antimicrobial agent, particularly against Chlamydia trachomatis, and its interactions with other biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit selective activity against Chlamydia trachomatis, which is a leading cause of sexually transmitted infections worldwide. The structure-activity relationship (SAR) studies have shown that modifications to the compound can enhance its efficacy against this pathogen without affecting host cell viability .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 7-Bromo-[1,2,4]triazolo[4,3-a]pyridine | Chlamydia trachomatis | TBD |
| ACP1a | N. meningitidis | 64 μg/mL |
| ACP1b | H. influenzae | 8 μg/mL |
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets within the microbial cells. The triazole and pyridine rings facilitate hydrogen bonding and π-π interactions with biological molecules. The presence of the bromine atom and the carboxylic acid group enhances binding affinity and specificity towards these targets .
Toxicity and Safety Profile
Toxicity assessments indicate that while some derivatives may exhibit mild toxicity towards mammalian cell lines, they generally do not show mutagenic properties as evidenced by studies conducted in Drosophila melanogaster assays. Furthermore, these compounds demonstrate promising stability in plasma and gastric fluid environments .
Case Studies
Several case studies have documented the effectiveness of compounds related to this compound in preclinical settings:
- Study on Chlamydial Infections : A study evaluated the impact of various synthesized derivatives on C. trachomatis. Results indicated that certain analogues significantly reduced chlamydial inclusion numbers and sizes in infected HEp-2 cells without adversely affecting cell morphology or viability .
- Antibacterial Activity Assessment : Another research effort focused on the antibacterial properties of related compounds against Gram-positive and Gram-negative bacteria. The findings revealed selective inhibition patterns that suggest potential for developing targeted antibacterial therapies based on this scaffold .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 7-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid, and how can reaction parameters be optimized?
- Methodology :
- Precursor utilization : Start with ethyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate (CAS 1260831-52-4) as a precursor. Hydrolyze the ester group under basic conditions (e.g., NaOH in aqueous ethanol) to yield the carboxylic acid derivative .
- Bromination : Introduce the bromo substituent at position 7 using electrophilic bromination (e.g., NBS in DMF) or palladium-catalyzed cross-coupling for regioselective functionalization .
- Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) to enhance yield and purity .
Q. How should researchers validate the structural integrity of this compound using spectroscopic techniques?
- Analytical workflow :
- NMR : Compare ¹H/¹³C NMR data with analogous triazolopyridine derivatives. For example, the carboxylic acid proton typically appears as a broad singlet at δ 12–14 ppm, while the bromo substituent deshields adjacent protons .
- Mass spectrometry : Confirm molecular weight (theoretical: ~257.02 g/mol) via ESI-MS or HRMS. Fragmentation patterns should align with the triazolopyridine core .
- IR spectroscopy : Identify characteristic peaks for carboxylic acid (C=O stretch: ~1700 cm⁻¹) and triazole ring (C-N stretch: ~1600 cm⁻¹) .
Advanced Research Questions
Q. What strategies mitigate regioselectivity challenges during functionalization of the triazolopyridine core?
- Approaches :
- Directing groups : Use transient directing groups (e.g., pyridine-based ligands) to control substitution at position 7. For example, bromination in the presence of Lewis acids (e.g., AlCl₃) enhances regioselectivity .
- Computational guidance : Employ DFT calculations to map electron density distribution, identifying reactive sites (e.g., C7 for electrophilic substitution due to electron-deficient pyridine ring) .
- Cross-coupling : Optimize Suzuki-Miyaura coupling conditions (e.g., Pd(OAc)₂, SPhos ligand) for selective aryl group introduction at non-brominated positions .
Q. How do computational models predict the reactivity and electronic properties of derivatives of this compound?
- Methodology :
- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the bromine atom lowers HOMO energy, increasing electrophilicity at C3 .
- Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes) to prioritize derivatives for bioactivity screening .
- Solvent effects : Use COSMO-RS models to predict solubility trends, aiding in solvent selection for reactions .
Q. What are common sources of crystallographic data discrepancies in triazolopyridine derivatives, and how are they resolved?
- Resolution strategies :
- Data curation : Cross-validate unit cell parameters (e.g., a = 8.2 Å, b = 10.5 Å) and space groups (e.g., P2₁/c) with deposited CCDC entries (e.g., CCDC 1876881 for analogous phosphonate derivatives) .
- Thermal motion analysis : Refine anisotropic displacement parameters to distinguish static disorder from dynamic motion in crystal lattices .
- H-bond networks : Map intermolecular interactions (e.g., carboxylic acid dimerization) to resolve packing ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
